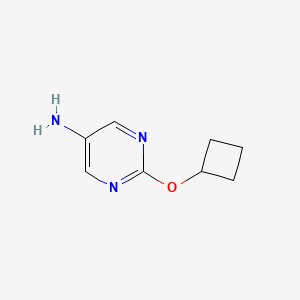

2-Cyclobutoxypyrimidin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11N3O |

|---|---|

Molecular Weight |

165.19 g/mol |

IUPAC Name |

2-cyclobutyloxypyrimidin-5-amine |

InChI |

InChI=1S/C8H11N3O/c9-6-4-10-8(11-5-6)12-7-2-1-3-7/h4-5,7H,1-3,9H2 |

InChI Key |

PEMJAWOSINNXOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=NC=C(C=N2)N |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Cyclobutoxypyrimidin 5 Amine and Its Complex Analogues

Chemo- and Regioselective Pathways to 2-Cyclobutoxypyrimidin-5-amine (B6261009)

The assembly of 2,5-disubstituted pyrimidines necessitates a carefully designed synthetic sequence that controls the selective introduction of substituents, often leveraging the inherent reactivity differences of the pyrimidine (B1678525) ring positions. A plausible and efficient pathway to this compound begins with a suitably halogenated pyrimidine precursor, which allows for sequential and regioselective functionalization.

A common starting point for such syntheses is a di- or tri-halopyrimidine, such as 2-chloro-5-bromopyrimidine. This substrate is ideal as it provides two distinct reactive sites. The chlorine atom at the C2 position and the bromine atom at the C5 position can be addressed in separate steps due to their differential reactivity, enabling the ordered introduction of the cyclobutoxy and amino moieties.

Strategic Carbon-Nitrogen Bond Formations within the Pyrimidine Nucleus

The fundamental construction of the pyrimidine ring itself is a critical first step. Classical methods for pyrimidine synthesis typically involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a molecule containing an N-C-N fragment, such as guanidine (B92328) or amidine. This [3+3] cycloaddition strategy is a robust and versatile method for creating a wide range of substituted pyrimidines.

More recently, innovative approaches have been developed, including a novel strategy that synthesizes pyrimidines directly from dinitrogen (N₂) and carbon. nih.govnih.gov This method involves a heterogeneous process to fix N₂ with carbon and LiH to form lithium cyanamide (Li₂CN₂), an "activated" nitrogen source. nih.govnih.gov Subsequent homogeneous reactions can then utilize this intermediate to construct the pyrimidine core, offering a groundbreaking route from fundamental elements to complex heterocycles. nih.govnih.gov

For the synthesis of precursors to this compound, a practical approach would involve the cyclization of appropriate building blocks to form a 5-brominated pyrimidine ring, which can then be further functionalized.

Methodologies for Cyclobutoxy Group Introduction and Functionalization

The introduction of the cyclobutoxy group at the C2 position is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles, particularly at the C2, C4, and C6 positions. A halogen, such as chlorine, at the C2 position serves as an excellent leaving group for this transformation.

The reaction involves treating a 2-chloropyrimidine derivative with cyclobutanol (B46151) in the presence of a suitable base. The base, often a non-nucleophilic one like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃), deprotonates the cyclobutanol to form the more nucleophilic cyclobutoxide anion. This anion then attacks the electron-deficient C2 carbon of the pyrimidine ring, displacing the chloride ion to form the desired 2-cyclobutoxy ether linkage. This type of SNAr reaction is a well-established and high-yielding method for producing 2-alkoxypyrimidines. nih.govyoutube.com

| Substrate | Nucleophile | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 2-Chloro-5-bromopyrimidine | Cyclobutanol | NaH | THF | Reflux | High |

| 2-Chloro-5-bromopyrimidine | Cyclobutanol | Cs₂CO₃ | DMF | 80-100 °C | Good to High |

| 2,4-Dichloropyrimidine | Cyclobutanol (1 eq.) | K₂CO₃ | Acetonitrile | Room Temp | Moderate (mixture) |

This table presents plausible conditions for the SNAr reaction based on general procedures for similar transformations.

Selective Amination Techniques at the C5 Position of the Pyrimidine Ring

Introducing an amino group at the C5 position of the pyrimidine ring is more challenging than at other positions. The C5 position is significantly less electrophilic and therefore less susceptible to direct nucleophilic attack. acs.org Consequently, indirect methods are often employed.

One effective strategy involves a two-step sequence of nitration followed by reduction. The 2-cyclobutoxypyrimidine intermediate can be nitrated at the C5 position using standard nitrating agents (e.g., HNO₃/H₂SO₄). The presence of the electron-donating alkoxy group at C2 helps to activate the ring towards electrophilic substitution, directing the nitro group to the C5 position. The resulting 2-cyclobutoxy-5-nitropyrimidine can then be reduced to the target 5-amino derivative. This reduction is commonly achieved using various reagents, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or metal-acid systems like tin(II) chloride in hydrochloric acid (SnCl₂/HCl).

An alternative, more modern approach is the use of transition-metal-catalyzed cross-coupling reactions, which are discussed in detail in the following section.

Innovative Catalytic Approaches in the Synthesis of this compound

Catalysis offers powerful tools for forming carbon-nitrogen bonds with high efficiency and selectivity, often under milder conditions than classical methods. Both transition-metal catalysis and organocatalysis have been applied to the synthesis and functionalization of pyrimidine derivatives.

Transition-Metal-Mediated Cross-Coupling Reactions for Pyrimidine Substitution

Palladium-catalyzed cross-coupling reactions have become indispensable for the synthesis of complex aromatic amines. The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is highly applicable to the synthesis of this compound. wikipedia.orglibretexts.orgacsgcipr.org

This approach would utilize a 2-cyclobutoxy-5-bromopyrimidine intermediate, prepared as described in section 2.1.2. This intermediate can be coupled with an ammonia equivalent or a protected amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success and can range from bulky, electron-rich monophosphines to bidentate ligands like BINAP or DPPF. wikipedia.org This method provides a direct and often high-yielding route to the C5-amino functionality, avoiding the sometimes harsh conditions of nitration and reduction. researchgate.netresearchgate.net

| Aryl Halide | Amine Source | Pd Catalyst | Ligand | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|---|

| 2-Cyclobutoxy-5-bromopyrimidine | Benzophenone Imine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 75-95 |

| 2-Cyclobutoxy-5-bromopyrimidine | LiHMDS | Pd(OAc)₂ | XPhos | LiHMDS | Dioxane | 80-98 |

| 2-Cyclobutoxy-5-bromopyrimidine | Ammonia | Pd(OAc)₂ | Josiphos | K₃PO₄ | t-BuOH | 70-90 |

This table outlines typical conditions for the Buchwald-Hartwig amination reaction adapted for the target synthesis.

Other transition metals, such as cobalt and ruthenium, have also been explored for cross-coupling reactions on chloro- and bromo-pyrimidines, offering potential alternatives to palladium-based systems. nih.gov

Organocatalytic Strategies for Asymmetric Synthesis of Related Cyclobutoxy-Pyrimidines

While this compound itself is achiral, the principles of its synthesis can be extended to produce complex, chiral analogues. Asymmetric organocatalysis, which uses small, chiral organic molecules to induce enantioselectivity, has emerged as a powerful tool in modern synthesis. nih.govnih.gov

For related cyclobutoxy-pyrimidines, chirality could be introduced in several ways. For example, an asymmetric organocatalytic reaction could be used to synthesize an enantiomerically enriched cyclobutanol derivative prior to its attachment to the pyrimidine ring. Alternatively, a chiral center could be installed on a side chain of the pyrimidine nucleus.

A relevant application of organocatalysis is in the synthesis of chiral acyclic pyrimidine nucleoside analogues. conicet.gov.arrsc.org For instance, diarylprolinol silyl ethers have been used to catalyze the enantioselective aza-Michael reaction of pyrimidines with α,β-unsaturated aldehydes. rsc.org This reaction creates a chiral side chain attached to the pyrimidine nitrogen. A similar strategy could be envisioned where an organocatalyst mediates the asymmetric functionalization of a group attached to the cyclobutoxy moiety or elsewhere on the pyrimidine ring, thereby producing chiral analogues of the target compound. Such strategies are at the forefront of drug discovery, enabling the synthesis of single-enantiomer drugs with improved efficacy and safety profiles. mdpi.com

Principles of Green Chemistry Applied to this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally responsible and economically viable manufacturing processes. Key areas of focus include the use of benign solvent systems and the optimization of atom economy.

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses of heterocyclic compounds often rely on volatile and hazardous organic solvents. In the context of this compound synthesis, which likely involves nucleophilic aromatic substitution and other standard organic transformations, the adoption of greener alternatives is a key objective.

Recent trends in the synthesis of heterocyclic compounds have seen a shift towards the use of environmentally benign solvents such as water, ionic liquids, and deep eutectic solvents. mdpi.com For the synthesis of pyrimidine derivatives, greener alternatives to conventional solvents are being explored to minimize environmental impact. nih.gov While specific solvent systems for the large-scale synthesis of this compound are not extensively documented in publicly available literature, general principles suggest the exploration of the following:

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal green solvent. mdpi.com Its application in the synthesis of pyrimidine analogues is an active area of research, often in conjunction with phase-transfer catalysts or as a biphasic system to facilitate product separation.

Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure reduces air pollution. For instance, the use of ionic liquids has been reported in the multicomponent synthesis of pyridopyrimidine-2-thiones. nih.gov

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic and non-flammable solvent that can be easily removed from the product mixture by depressurization. It is a promising alternative for various organic reactions.

Bio-based Solvents: Solvents derived from renewable resources, such as Cyrene (dihydrolevoglucosenone), are gaining traction as sustainable alternatives to traditional polar aprotic solvents.

The selection of an appropriate green solvent system for the synthesis of this compound would depend on the specific reaction steps, such as the etherification of a 2-halopyrimidine with cyclobutanol and the introduction of the 5-amino group.

Table 1: Comparison of Conventional and Green Solvents for Heterocyclic Synthesis

| Solvent Type | Examples | Advantages | Disadvantages |

| Conventional | Dichloromethane, Toluene, DMF | High solubility for organic compounds, well-established reaction conditions. | Volatile, toxic, often derived from petrochemicals. |

| Green | Water, Ethanol, Ionic Liquids, Supercritical CO₂ | Low toxicity, reduced environmental impact, often renewable. mdpi.comnih.gov | Lower solubility for some reactants, may require process optimization. |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.com For multi-step syntheses, such as that of this compound, maximizing atom economy is a key principle of green chemistry.

A plausible synthetic route to this compound could involve the following steps:

Nitration of a 2-chloropyrimidine to yield 2-chloro-5-nitropyrimidine.

Nucleophilic aromatic substitution of the chloro group with cyclobutanol to form 2-cyclobutoxy-5-nitropyrimidine.

Reduction of the nitro group to the desired 5-amino group.

Table 2: Hypothetical Atom Economy Calculation for a Synthetic Step

| Reactant | Molecular Weight ( g/mol ) | Moles | Mass (g) |

| 2-chloro-5-nitropyrimidine | 159.54 | 1 | 159.54 |

| Cyclobutanol | 72.11 | 1 | 72.11 |

| Total Reactant Mass | 231.65 | ||

| Product | |||

| 2-cyclobutoxy-5-nitropyrimidine | 195.18 | 1 | 195.18 |

| Byproduct | |||

| HCl | 36.46 | 1 | 36.46 |

| Atom Economy (%) | 84.26% |

Note: This is a hypothetical calculation for one potential step and does not include solvents, catalysts, or workup reagents.

For large-scale preparation, reaction efficiency is also paramount. This involves optimizing reaction conditions such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize energy consumption. rsc.org Continuous flow chemistry is an emerging technology that can offer significant advantages for the large-scale synthesis of pharmaceuticals by providing better control over reaction parameters, enhancing safety, and improving consistency. rsc.org

Mechanistic Elucidation of Reaction Pathways Leading to this compound Formation

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing the process and controlling the formation of impurities. The key transformations likely involve nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex. masterorganicchemistry.com The initial attack of the nucleophile on the electron-deficient pyrimidine ring is often the rate-determining step. stackexchange.com The stability of the Meisenheimer intermediate, which is influenced by the electron-withdrawing nature of the pyrimidine nitrogens and other substituents, plays a significant role in the reaction kinetics. stackexchange.com For electron-deficient heterocycles like pyrimidine, the attack of a nucleophile is generally favored at the 2- and 4-positions due to the ability of the nitrogen atoms to stabilize the negative charge in the intermediate. stackexchange.com

Recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov The exact mechanism can be influenced by the nature of the substrate, nucleophile, leaving group, and solvent. researchgate.net Computational studies and kinetic isotope effect experiments are valuable tools for elucidating these mechanistic details.

The synthesis of this compound proceeds through a series of key intermediates. The isolation and characterization of these intermediates are vital for ensuring the quality and purity of the final product.

A likely synthetic pathway would involve intermediates such as:

2-Chloro-5-nitropyrimidine: This intermediate would be formed by the nitration of 2-chloropyrimidine. Its structure can be confirmed by spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy. The presence of the nitro group activates the pyrimidine ring for subsequent nucleophilic attack.

2-Cyclobutoxy-5-nitropyrimidine: This intermediate is the product of the SNAr reaction between 2-chloro-5-nitropyrimidine and cyclobutanol. Its characterization would confirm the successful installation of the cyclobutoxy group. The regioselectivity of this substitution is directed by the electronic properties of the pyrimidine ring.

The stability and reactivity of these intermediates are critical. For instance, the Meisenheimer complex formed during the SNAr step is a transient, high-energy intermediate that is typically not isolated but can be studied using specialized techniques. masterorganicchemistry.com Understanding the potential side reactions and impurity formation at each stage is essential for developing a robust and controlled synthetic process.

Table 3: Spectroscopic Data for a Hypothetical Key Intermediate: 2-Cyclobutoxy-5-nitropyrimidine

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the pyrimidine ring protons and the cyclobutyl group protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring (with the carbon bearing the nitro group shifted downfield) and the cyclobutyl group. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-O-C ether linkage, the C=N and C=C bonds of the pyrimidine ring, and the N-O stretching of the nitro group. |

Chemical Reactivity and Targeted Functional Group Transformations of 2 Cyclobutoxypyrimidin 5 Amine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core of 2-Cyclobutoxypyrimidin-5-amine (B6261009)

The pyrimidine ring is characteristically electron-deficient, a property that fundamentally governs its reactivity towards aromatic substitution reactions. This electron deficiency, caused by the presence of two electronegative nitrogen atoms, generally disfavors electrophilic aromatic substitution (EAS) and promotes nucleophilic aromatic substitution (NAS).

In the context of this compound, the pyrimidine ring is substituted with an electron-donating amino group at the C5 position and an electron-donating cyclobutoxy group at the C2 position. The amino group, being a strong activating group, and the alkoxy group, a moderately activating group, would be expected to increase the electron density of the pyrimidine ring, thereby making it more susceptible to electrophilic attack than unsubstituted pyrimidine. Electrophilic substitution, if it were to occur, would likely be directed to the C6 position, which is ortho and para to the activating amino and cyclobutoxy groups, respectively. However, the inherent electron-deficient nature of the pyrimidine ring still presents a significant barrier to classical EAS reactions like nitration, halogenation, or Friedel-Crafts reactions, often requiring harsh conditions that may lead to decomposition or side reactions.

Conversely, the pyrimidine core is primed for nucleophilic aromatic substitution, particularly at positions that are activated by electron-withdrawing groups or are inherently electron-poor. While the C2 and C5 substituents in this compound are electron-donating, the inherent electrophilicity of the pyrimidine ring at C4 and C6 positions could still allow for nucleophilic attack, especially if a suitable leaving group is present at these positions. For instance, if a halogen were introduced at the C4 or C6 position, it could potentially be displaced by a variety of nucleophiles.

Comprehensive Studies on Nucleophilic Reactions Involving the C5-Amino Group of this compound

The primary amino group at the C5 position of this compound is a key site for a multitude of chemical transformations, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation

The nucleophilic character of the C5-amino group makes it readily amenable to acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for modifying the properties of a parent molecule.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base typically affords the corresponding amides. The choice of base is crucial to neutralize the acid byproduct and facilitate the reaction.

| Acylating Agent | Base | Product |

| Acetyl Chloride | Pyridine | N-(2-Cyclobutoxypyrimidin-5-yl)acetamide |

| Benzoyl Chloride | Triethylamine | N-(2-Cyclobutoxypyrimidin-5-yl)benzamide |

Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the amine with sulfonyl chlorides. These reactions often require a non-nucleophilic base to proceed efficiently.

| Sulfonylating Agent | Base | Product |

| Benzenesulfonyl Chloride | Pyridine | N-(2-Cyclobutoxypyrimidin-5-yl)benzenesulfonamide |

| p-Toluenesulfonyl Chloride | Triethylamine | N-(2-Cyclobutoxypyrimidin-5-yl)-4-methylbenzenesulfonamide |

Alkylation and Arylation Strategies for Substituted Amines

The synthesis of secondary and tertiary amines from the primary C5-amino group can be achieved through alkylation and arylation reactions.

Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under carefully controlled conditions or through reductive amination with aldehydes or ketones, selective mono- or di-alkylation can be achieved.

| Alkylating Agent | Reaction Type | Product |

| Methyl Iodide | Direct Alkylation | N-Methyl-2-cyclobutoxypyrimidin-5-amine |

| Cyclohexanone | Reductive Amination | N-Cyclohexyl-2-cyclobutoxypyrimidin-5-amine |

Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful method for the formation of C-N bonds and the synthesis of arylated amines. This reaction typically involves a palladium or copper catalyst and a suitable ligand.

| Aryl Halide | Catalyst/Ligand | Product |

| Bromobenzene | Pd(OAc)2 / BINAP | N-Phenyl-2-cyclobutoxypyrimidin-5-amine |

| 4-Chlorotoluene | CuI / L-proline | N-(p-Tolyl)-2-cyclobutoxypyrimidin-5-amine |

Diazotization and Subsequent Transformations of the Primary Amine

The primary aromatic amine at the C5 position can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. researchgate.netchemrxiv.org These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups through Sandmeyer-type reactions. researchgate.net

For instance, treatment of the diazonium salt with copper(I) halides can introduce chloro, bromo, or cyano groups at the C5 position. Reaction with potassium iodide yields the corresponding iodo derivative. Furthermore, heating the diazonium salt in water can lead to the formation of the corresponding phenol.

Investigations into the Chemical Transformations of the Cyclobutoxy Moiety

The cyclobutoxy group at the C2 position, while generally stable, can undergo specific chemical transformations, primarily involving the cleavage of the ether linkage.

Selective Cleavage Reactions of the Ether Linkage

The ether bond in the cyclobutoxy group can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI. wikipedia.orglibretexts.orgmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage would depend on the relative stability of the potential carbocation intermediates or the steric hindrance at the cyclobutyl and pyrimidinyl carbons. Given the sp2 hybridization of the pyrimidine carbon, cleavage is more likely to occur at the cyclobutyl C-O bond. Treatment with strong Lewis acids can also effect ether cleavage. masterorganicchemistry.com

Ring-Opening and Ring-Expansion Reactions of the Cyclobutyl Group

The cyclobutyl group, characterized by significant ring strain (approximately 26 kcal/mol), is susceptible to reactions that lead to the formation of more stable, less strained systems. chemistrysteps.com Such transformations, including ring-opening and ring-expansion, represent a key aspect of the potential reactivity of the cyclobutoxy substituent in this compound.

Ring-Opening Reactions:

The ether linkage in the 2-cyclobutoxy group can be cleaved under strong acidic conditions, typically using hydrogen halides like HBr or HI. libretexts.org This reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group. Subsequent nucleophilic attack by the halide ion can occur through either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation intermediate. Given that a secondary carbocation would be formed on the cyclobutane (B1203170) ring, an S(_N)2 pathway is a plausible route, leading to a cyclobutyl halide and 2-hydroxypyrimidin-5-amine. However, under forcing conditions, rearrangement of the cyclobutyl cation to a more stable cyclopentyl cation could precede nucleophilic attack, leading to ring-expanded products.

Photochemical and radical-mediated reactions also offer pathways for the ring-opening of cyclobutanes. For instance, visible light-mediated photocatalysis in the presence of an appropriate photosensitizer could induce ring-opening of an alkenylcyclobutanol to form a cyclic ketone. organic-chemistry.org While this specific example involves a hydroxyl group, similar principles could be adapted for the cyclobutoxy group on the pyrimidine ring, potentially leading to functionalized open-chain derivatives.

Ring-Expansion Reactions:

Ring expansion of a cyclobutane ring to a more stable cyclopentane (B165970) or cyclohexane (B81311) system is a thermodynamically favorable process. chemistrysteps.com One common strategy for achieving this is through the generation of a carbocation adjacent to the ring, which can then trigger a rearrangement. For arylcyclobutanones, treatment with trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid catalyst has been shown to induce ring expansion to cyclopentanones. organic-chemistry.org

In the context of this compound, a potential pathway for ring expansion could involve the initial formation of a reactive intermediate, such as a carbocation on the pyrimidine ring, that could then be attacked by the cyclobutoxy group, leading to a spirocyclic intermediate. Subsequent rearrangement could then result in a ring-expanded fused system. Another hypothetical approach could involve the dearomative ring expansion of the pyrimidine ring itself, a strategy that has been demonstrated for polycyclic arenes and thiophenes, although this would represent a more complex transformation. nih.govnih.gov

The following table outlines hypothetical conditions and potential products for the ring-opening and ring-expansion of the cyclobutyl group in this compound, based on analogous reactions.

| Reaction Type | Potential Reagents and Conditions | Hypothetical Product(s) | Plausible Mechanism |

| Acid-Catalyzed Ring-Opening | Concentrated HBr or HI, heat | 2-Hydroxypyrimidin-5-amine and Cyclobutyl bromide/iodide | Protonation of ether oxygen followed by S(_N)2 attack by halide |

| Radical-Mediated Ring-Opening | Radical initiator (e.g., AIBN), H-donor (e.g., Bu(_3)SnH) | Open-chain butoxy derivative of pyrimidine | Homolytic cleavage of a C-C bond in the cyclobutyl ring |

| Photochemical Ring-Opening | UV light, photosensitizer | Functionalized open-chain derivatives | Photoinduced electron transfer leading to ring fragmentation |

| Carbocation-Mediated Ring-Expansion | Strong acid, non-nucleophilic counterion | Fused cyclopentano-pyrimidine derivatives | Formation of a carbocation followed by alkyl shift |

Heterocyclic Annulation and Fusion Reactions Utilizing this compound as a Building Block

The 5-amino-2-cyclobutoxypyrimidine structure is a versatile scaffold for the synthesis of more complex polycyclic systems. The amino group provides a nucleophilic handle for annulation reactions, where a new ring is constructed onto the existing pyrimidine core.

Synthesis of Novel Polycyclic Pyrimidine Scaffolds

The synthesis of fused pyrimidine derivatives is a well-established area of heterocyclic chemistry, often driven by the search for new biologically active molecules. nih.govjchr.org The amino group of this compound can react with a variety of bifunctional electrophiles to generate a wide range of fused heterocyclic systems.

For example, reaction with β-ketoesters or malonic esters can lead to the formation of pyridopyrimidines. The initial step would likely be the formation of an enamine or an amide, followed by an intramolecular cyclization and dehydration. Similarly, reaction with α,β-unsaturated ketones (chalcones) could yield dihydropyridopyrimidines, which could then be oxidized to the corresponding aromatic pyridopyrimidines.

Another common strategy involves the reaction with isothiocyanates to form thiourea (B124793) derivatives. These intermediates can then be cyclized with α-haloketones or other electrophiles to generate thienopyrimidines or thiazolopyrimidines. Multicomponent reactions, where three or more reactants combine in a one-pot synthesis, also offer an efficient route to complex fused pyrimidines. nih.gov For instance, a reaction between this compound, an aldehyde, and a compound with an active methylene (B1212753) group could lead to the formation of a new fused ring.

The following table presents a selection of hypothetical annulation reactions starting from this compound to form various fused pyrimidine scaffolds.

| Target Fused System | Potential Reagents | General Reaction Type | Hypothetical Product Scaffold |

| Pyridopyrimidine | Diethyl malonate, Ethyl acetoacetate | Condensation-Cyclization | Pyrido[2,3-d]pyrimidine |

| Thienopyrimidine | Isothiocyanate followed by α-haloketone | Thiourea formation and cyclization | Thieno[2,3-d]pyrimidine |

| Pyrazolopyrimidine | Dimethylformamide-dimethylacetal (DMF-DMA) followed by hydrazine | Formamidine formation and cyclization | Pyrazolo[3,4-d]pyrimidine |

| Imidazopyrimidine | α-Haloketone | Condensation-Cyclization | Imidazo[4,5-d]pyrimidine |

Creation of Spirocyclic and Bridged Derivatives through Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the construction of three-dimensional molecular architectures, including spirocyclic and bridged systems. The pyrimidine ring in this compound can potentially participate in various cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner and conditions. rsc.orgyoutube.com

In a [4+2] cycloaddition (Diels-Alder reaction), the pyrimidine ring could act as the diene component, reacting with a dienophile such as maleic anhydride (B1165640) or an acetylene (B1199291) derivative. libretexts.org The presence of the electron-donating amino and cyclobutoxy groups would activate the pyrimidine ring towards reaction with electron-deficient dienophiles. The initial cycloadduct would be a bridged dihydropyrimidine (B8664642) derivative, which could potentially undergo further transformations such as aromatization through the loss of a small molecule.

Conversely, the C5-C6 double bond of the pyrimidine ring could act as a dienophile in a reaction with a highly reactive diene. More likely, however, is the participation of the pyrimidine in [3+2] cycloaddition reactions. For example, reaction with a nitrile oxide or an azide (B81097) could lead to the formation of a fused oxadiazole or triazole ring, respectively. The amino group could also be diazotized and converted to an azide, which could then undergo an intramolecular cycloaddition with a suitably positioned unsaturated moiety, if one were introduced to the molecule.

The following table illustrates hypothetical cycloaddition reactions involving this compound to generate spirocyclic or bridged structures.

| Cycloaddition Type | Potential Reactant | Role of Pyrimidine | Hypothetical Product Type |

| [4+2] Diels-Alder | Maleic anhydride, Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Diene | Bridged dihydropyrimidine |

| [3+2] Dipolar Cycloaddition | Benzonitrile oxide | Dipolarophile | Fused oxadiazole |

| [3+2] Dipolar Cycloaddition | Phenyl azide | Dipolarophile | Fused triazole |

| [2+2] Photocycloaddition | Ethene (under photochemical conditions) | Alkene component | Bridged cyclobutane derivative |

Computational Chemistry and Theoretical Studies on 2 Cyclobutoxypyrimidin 5 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic character of 2-cyclobutoxypyrimidin-5-amine (B6261009). These calculations provide a basis for predicting its stability, reactivity, and spectroscopic characteristics.

The Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. ufla.br It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring, specifically on the amine group and the nitrogen atoms, which are regions susceptible to electrophilic attack. Conversely, the LUMO is likely distributed across the pyrimidine (B1678525) ring, indicating the sites prone to nucleophilic attack. nih.gov Theoretical calculations, such as those using the B3LYP functional with a 6-311G(d,p) basis set, can provide the precise energy values and distributions of these orbitals. researchgate.netresearchgate.net

Table 1: Representative FMO Data for a Substituted Pyrimidine System

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Highest Occupied Molecular Orbital; region of electron donation. |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; region of electron acceptance. |

This table presents typical values for a related heterocyclic system to illustrate the concept; specific values for this compound would require dedicated computation.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is an invaluable tool for predicting how molecules will interact. libretexts.orguni-muenchen.de The map is color-coded to show different regions of electrostatic potential: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.netyoutube.com Green and yellow represent regions with intermediate or near-neutral potential. youtube.com

In the case of this compound, an EPS map would reveal:

Negative Regions (Red/Yellow): Concentrated around the nitrogen atoms of the pyrimidine ring and the lone pair of the exocyclic amine group. These are the primary sites for hydrogen bonding and interaction with electrophiles. researchgate.net

Positive Regions (Blue): Located around the hydrogen atoms of the amine group, indicating their acidic character and potential to act as hydrogen bond donors.

Neutral Regions (Green): Predominantly found over the cyclobutyl group's carbon and hydrogen atoms, suggesting these areas are less likely to engage in strong electrostatic interactions.

This detailed charge mapping provides a visual guide to the molecule's reactive behavior and intermolecular interaction patterns. researchgate.net

Conformational Analysis and Energy Landscape Mapping of this compound and its Derivatives

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The molecule's flexibility primarily arises from the rotation around the single bonds of the cyclobutoxy side chain. A key dihedral angle is the one defined by the C(pyrimidine)–O–C(cyclobutyl)–C(cyclobutyl) atoms.

To map the energy landscape, a Potential Energy Surface (PES) scan is performed. nih.gov This computational technique involves systematically rotating a specific dihedral angle and calculating the molecule's potential energy at each step. The resulting plot of energy versus dihedral angle reveals the most stable, low-energy conformations (energy minima) and the energy barriers required to transition between them (energy maxima). For this compound, the analysis would identify the preferred orientation of the cyclobutoxy group relative to the pyrimidine ring, which influences how the molecule fits into a binding site or interacts with its environment. Studies on similar pyrimidinyl derivatives have demonstrated the importance of such analysis in determining bioactive conformations. nih.gov

Table 2: Hypothetical Conformational Energy Profile

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A | ~60° (gauche) | 0.0 | Most Stable |

| B | 180° (anti) | +1.5 | Less Stable |

This table shows a hypothetical energy profile to illustrate the results of a PES scan. Actual values would depend on specific computational parameters.

Molecular Dynamics Simulations for Solvent Interactions and Ligand Binding Mechanisms (non-clinical focus)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide profound insights into its behavior in a solution and its non-covalent binding mechanisms, separate from any clinical context. nih.govnih.gov

In a typical setup, the molecule is placed in a simulated box of solvent (e.g., water), and the trajectories of all atoms are calculated over a set period (nanoseconds to microseconds) by solving Newton's equations of motion. This allows for the analysis of:

Solvent Structuring: How water molecules organize around the solute, particularly the formation of hydrogen bonds with the pyrimidine nitrogens and the amine group.

Dynamic Behavior: The flexibility of the cyclobutoxy tail and the rotational and translational motion of the entire molecule.

Ligand Binding: In a non-clinical context, such as binding to a synthetic receptor or cyclodextrin, MD can elucidate the pathway of association, the stability of the resulting complex, and the key intermolecular forces (e.g., hydrogen bonds, van der Waals interactions) that govern the binding event. nih.govnih.gov

The choice of force field, simulation time, and solvent model are critical parameters for obtaining meaningful results from MD simulations. nih.gov

In Silico Prediction of Spectroscopic Signatures and Their Correlation with Structure (focus on predictive methods, not specific compound data)

Computational methods can predict the spectroscopic signatures of a molecule, which can then be used to validate its synthesized structure. DFT calculations are commonly employed to compute properties that correlate with experimental spectra:

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. Each peak in a calculated IR spectrum corresponds to a specific bond stretching, bending, or wagging motion. For this compound, this would help assign peaks for N-H stretching of the amine, C=N and C=C stretching within the pyrimidine ring, and C-O-C stretching of the ether linkage.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated to predict chemical shifts. These theoretical shifts, when compared to experimental data, are instrumental in confirming the molecule's connectivity and stereochemistry. nih.gov

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions between molecular orbitals, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. scirp.org This provides information about the molecule's conjugated system.

These predictive methods serve as a powerful complement to experimental characterization, offering a way to computationally verify a molecular structure.

Theoretical Mechanistic Pathways for Chemical Transformations Involving this compound

Computational chemistry can be used to explore the mechanisms of chemical reactions, such as the synthesis or degradation of this compound. By modeling the reaction pathway, chemists can identify transition states, intermediates, and the associated activation energies.

A likely synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction, where cyclobutanol (B46151) (or sodium cyclobutoxide) displaces a leaving group (e.g., a halogen) from the 2-position of a 5-aminopyrimidine (B1217817) derivative. Theoretical studies can model this process by:

Locating the Transition State (TS): Identifying the highest-energy point along the reaction coordinate, which corresponds to the formation of the Meisenheimer complex intermediate.

Calculating the Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Such studies provide a deep, atomistic understanding of the reaction mechanism, helping to optimize reaction conditions and predict potential side products.

Derivatization and Structure Activity Relationship Sar Studies of 2 Cyclobutoxypyrimidin 5 Amine Analogues in Vitro/in Silico Focus

Rational Design Principles for Novel 2-Cyclobutoxypyrimidin-5-amine (B6261009) Analogues

The rational design of analogues of this compound is largely guided by its core aminopyrimidine structure, a privileged scaffold in medicinal chemistry, particularly for developing kinase inhibitors. nih.gov The pyrimidine (B1678525) ring system is recognized as a bioisostere of the adenine (B156593) base in ATP, enabling it to effectively compete for the ATP-binding site on protein kinases. rsc.org This mimicry allows the scaffold to form key hydrogen bond interactions with the "hinge" region of the kinase, a critical anchoring point for many inhibitors.

Design strategies focus on three primary areas of the molecule:

The C2-substituent (Cyclobutoxy group): This group typically points towards the solvent-exposed region or a hydrophobic pocket of the binding site. Modifications here can influence solubility, metabolic stability, and potency.

The C5-substituent (Amine group): This group can be modified to introduce new interaction points, such as additional hydrogen bonds or van der Waals contacts, with the target protein, often leading to improved affinity and selectivity.

The Pyrimidine Core (C4 and C6 positions): These positions are often solvent-exposed and provide vectors for adding substituents that can further enhance binding affinity, modulate physical properties, or improve selectivity by exploiting differences between kinase active sites. nih.gov

Systematic Structural Modifications and Their Impact on Observed Activities (e.g., enzyme inhibition, receptor binding, in vitro)

Systematic modification of the this compound scaffold is essential for elucidating the structure-activity relationship (SAR). By altering specific parts of the molecule and measuring the corresponding change in in vitro activity, researchers can build a comprehensive understanding of the chemical features required for optimal biological function.

Variation of the Cyclobutoxy Substituent: Aliphatic and Aromatic Analogues

The cyclobutoxy group at the C2 position plays a significant role in orienting the molecule within the binding pocket and can form important hydrophobic interactions. Altering this group by replacing it with other aliphatic or aromatic moieties can have a profound impact on binding affinity and selectivity. For instance, expanding the aliphatic ring or introducing unsaturation can probe the size and nature of the corresponding hydrophobic pocket. Replacing the cyclobutoxy group with an aromatic ring (a phenoxy group, for example) introduces potential for pi-stacking interactions, which could significantly enhance potency if the target protein possesses a suitable aromatic residue (e.g., Phenylalanine, Tyrosine, or Tryptophan) in the binding site.

| Compound | C2-Substituent | Rationale for Modification | Potential Impact on Activity |

|---|---|---|---|

| Parent | Cyclobutoxy | Baseline scaffold | Moderate affinity, establishes baseline hydrophobic interaction. |

| Analogue A | Cyclopentyloxy | Explore larger hydrophobic pocket | May increase affinity if pocket accommodates a larger group. |

| Analogue B | Isopropoxy | Assess tolerance for smaller, acyclic groups | Likely decreased affinity due to loss of optimal hydrophobic contact. |

| Analogue C | Phenoxy | Introduce potential for π-π stacking | Could significantly increase affinity with appropriate aromatic residue in binding site. |

| Analogue D | 4-Fluorophenoxy | Modulate electronics of aromatic ring and add potential H-bond acceptor | May enhance binding through specific interactions or altered electronics. |

Substituent Effects at C4 and C6 Positions of the Pyrimidine Ring

The C4 and C6 positions of the pyrimidine ring are key points for derivatization to enhance selectivity and potency. In many kinase inhibitors, substituents at these positions extend into regions of the ATP-binding site that are less conserved across the kinome, thereby providing an opportunity to achieve selectivity for a specific kinase. nih.gov For example, adding a small methyl group might probe a shallow hydrophobic pocket, while a larger phenyl or substituted phenyl group could reach deeper into the active site. The introduction of polar groups, such as morpholine (B109124) or piperazine, can improve solubility and provide additional hydrogen bonding opportunities.

| Compound | C4/C6 Substituent | Rationale for Modification | Observed/Predicted Effect on In Vitro Activity |

|---|---|---|---|

| Parent | -H | Unsubstituted core | Baseline activity, potential for off-target effects. |

| Analogue E | C4-Methyl | Probe for small hydrophobic pocket | May increase potency if interaction is favorable. |

| Analogue F | C6-Phenyl | Access deeper binding pocket; introduce π-stacking | Potential for significant increase in potency and selectivity. nih.gov |

| Analogue G | C4-Morpholino | Improve aqueous solubility and add H-bond acceptor | Can enhance drug-like properties and potentially form new interactions. nih.gov |

| Analogue H | C6-(2,6-dichlorophenyl) | Introduce steric bulk and electronic effects | Can enforce a specific conformation and improve selectivity. nih.gov |

Exploration of Diverse Amine Substitutions at the C5 Position

The primary amine at the C5 position is a crucial interaction point and a versatile handle for chemical modification. It can act as a hydrogen bond donor, and its derivatization can lead to analogues that form additional interactions with the target protein. Acylation of the amine to form amides, for example, introduces a hydrogen bond acceptor (the carbonyl oxygen) and a new vector for substitution (the R group of the amide). This R group can be designed to extend into a nearby pocket, picking up additional affinity. Alternatively, alkylation of the amine can modify its basicity and steric profile.

| Compound | C5-Substituent | Rationale for Modification | Potential Impact on In Vitro Binding |

|---|---|---|---|

| Parent | -NH₂ | Primary amine, H-bond donor | Forms key baseline interactions. |

| Analogue I | -NH-Acetyl | Introduce H-bond acceptor (carbonyl) | May reorient binding or form new H-bond if an appropriate donor is nearby. |

| Analogue J | -NH-SO₂CH₃ (Methanesulfonamide) | Introduce strong H-bond acceptor groups | Can significantly increase binding affinity through strong polar interactions. |

| Analogue K | -N(CH₃)₂ (Dimethylamine) | Remove H-bond donor capacity, add bulk | Likely to decrease affinity unless the pocket is purely hydrophobic. |

| Analogue L | -NH-C(O)-Phenyl | Extend into adjacent pocket with an aromatic group | Potential for large gains in affinity through hydrophobic and π-stacking interactions. |

Application of Combinatorial Chemistry for High-Throughput Synthesis of this compound Libraries

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery relies on combinatorial chemistry and high-throughput synthesis. These techniques allow for the rapid generation of large, diverse libraries of related compounds, which can then be screened for biological activity. scispace.comstanford.edu

Several combinatorial strategies are applicable to this scaffold:

Parallel Solution-Phase Synthesis: This is a common method where reactions are run in parallel in multi-well plates. acs.org For example, a common intermediate, such as 2-cyclobutoxy-4,6-dichloropyrimidin-5-amine, could be reacted with a diverse set of amines or boronic acids to quickly generate a library of analogues with variations at the C4 and C6 positions. This method allows for the production of sufficient quantities of each compound for purification and detailed characterization. scispace.com

Solid-Phase Synthesis: In this approach, the pyrimidine scaffold is attached to a solid support (a resin bead). A series of chemical reactions is then performed, with the key advantage being that excess reagents and by-products can be easily washed away after each step. This "split-and-pool" strategy allows for the creation of massive libraries where each bead holds a single, unique compound.

DNA-Encoded Libraries (DEL): This cutting-edge technology involves attaching a unique DNA barcode to each small molecule in the library. nih.gov The entire library, potentially containing millions or even billions of compounds, can be screened simultaneously against a protein target. After washing away non-binders, the DNA barcodes of the remaining "hit" compounds are sequenced to reveal their chemical structures. This approach has been successfully used to generate and screen large pyrimidine-focused libraries to identify potent protein binders. nih.gov

By employing these high-throughput methods, researchers can systematically and rapidly explore the SAR of the this compound scaffold, accelerating the discovery of analogues with optimized properties for further development.

Advanced Applications of 2 Cyclobutoxypyrimidin 5 Amine in Chemical Synthesis and Functional Materials

2-Cyclobutoxypyrimidin-5-amine (B6261009) as a Versatile Synthetic Precursor in Organic Synthesis

The inherent reactivity of the aminopyrimidine moiety, combined with the conformational rigidity imparted by the cyclobutoxy group, makes this compound a sought-after precursor in multi-step organic synthesis.

Building Block for Complex Bioactive Scaffolds

The pyrimidine (B1678525) ring is a well-established pharmacophore found in numerous biologically active compounds. The presence of the 5-amino group on 2-cyclobutoxypyrimidine-5-amine offers a convenient handle for a variety of chemical transformations, allowing for the construction of diverse and complex molecular scaffolds. While clinical implications are outside the scope of this discussion, the compound serves as a foundational element in the laboratory-scale synthesis of molecules with potential biological relevance.

The amino group can readily undergo reactions such as acylation, alkylation, and arylation, enabling the introduction of a wide array of functional groups and the extension of the molecular framework. For instance, the synthesis of amide derivatives from this compound can lead to structures that mimic peptide bonds, a common feature in many bioactive molecules. The cyclobutane (B1203170) ring, known for its ability to act as a bioisostere for other cyclic and acyclic moieties, can influence the conformational properties of the final molecule, which is a critical factor in molecular recognition. researchgate.net

| Reaction Type | Reagent/Catalyst | Resulting Linkage | Potential Scaffold Feature |

| Acylation | Acid Chloride/Base | Amide | Peptide mimicry |

| Suzuki Coupling | Arylboronic acid/Pd catalyst | C-N Arylation | Introduction of aromatic systems |

| Buchwald-Hartwig Amination | Aryl halide/Pd catalyst | C-N Arylation | Formation of diarylamines |

| Reductive Amination | Aldehyde or Ketone/Reducing agent | Secondary or Tertiary Amine | Increased structural complexity |

Intermediate in the Synthesis of Heterocyclic Natural Products and Analogues

The construction of fused heterocyclic systems is a cornerstone of natural product synthesis. Aminopyrimidines are excellent starting materials for creating bicyclic and polycyclic structures. researchgate.net this compound can be utilized in condensation reactions with various bifunctional reagents to construct rings fused to the pyrimidine core. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of pyridopyrimidines, while reactions with β-ketoesters can yield thienopyrimidines after appropriate functional group manipulations.

The synthesis of such heterocyclic analogues, inspired by natural products, is a crucial area of chemical research aimed at exploring new chemical space and developing novel molecular entities with unique properties. The cyclobutoxy group in these structures can serve to modulate properties such as solubility and metabolic stability in non-clinical research settings.

Integration of this compound into Novel Functional Materials

The unique structural and electronic properties of the pyrimidine ring, such as its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive component for the design of functional materials.

Synthesis of Pyrimidine-Containing Polymers and Copolymers

The difunctional nature of this compound, with its reactive amino group and the potential for functionalization of the pyrimidine ring itself, allows it to be incorporated into polymeric structures. Poly- and copolymers containing pyrimidine units are of interest for their potential electronic and photophysical properties. The nitrogen atoms in the pyrimidine ring can act as ligands for metal coordination, leading to the formation of coordination polymers.

The synthesis of such polymers can be achieved through various polymerization techniques, including step-growth polymerization where the amino group reacts with a comonomer containing two or more reactive groups (e.g., diacyl chlorides or diisocyanates). The resulting polymers may exhibit interesting properties such as thermal stability and specific recognition capabilities.

| Polymerization Method | Comonomer Example | Resulting Polymer Type | Potential Property |

| Step-growth Polymerization | Diacyl chloride | Polyamide | High thermal stability |

| Coordination Polymerization | Metal salt | Coordination Polymer | Catalytic activity, Gas storage |

Design of Self-Assembled Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build large, ordered structures from smaller molecular components. researchgate.net The pyrimidine core of this compound is well-suited for directing self-assembly processes. The amino group and the ring nitrogen atoms can act as hydrogen bond donors and acceptors, respectively. researchgate.net Furthermore, the aromatic pyrimidine ring can engage in π-π stacking interactions with other aromatic systems.

Development of this compound-Derived Probes for Biochemical Systems (non-clinical)

The pyrimidine scaffold is a component of many fluorescent molecules and molecular probes. By attaching a fluorophore or a reporter group to this compound, it is possible to create probes for studying biochemical systems in a non-clinical context. The amino group provides a convenient point of attachment for such modifications.

These probes can be designed to bind to specific biomolecules or to respond to changes in their local environment, such as pH or the presence of metal ions. The unique photophysical properties of the resulting molecules can then be used to monitor these interactions. The development of such tools is essential for advancing our understanding of fundamental biological processes at the molecular level.

Design and Synthesis of Fluorescent and Spin-Labeled Derivatives

The primary amine group on the pyrimidine ring of this compound serves as a key functional handle for the attachment of various reporter groups, including fluorophores and spin labels. This derivatization allows for the tracking and investigation of the molecule's interactions within biological and chemical systems.

Fluorescent Derivatives: The synthesis of fluorescent derivatives typically involves the reaction of the 5-amino group with a fluorescent dye that has a reactive functional group, such as an isothiocyanate, a succinimidyl ester, or a sulfonyl chloride. For example, reacting this compound with fluorescein (B123965) isothiocyanate (FITC) would yield a highly fluorescent conjugate. The choice of fluorophore can be tailored to the specific application, considering factors like excitation and emission wavelengths, quantum yield, and environmental sensitivity.

Spin-Labeled Derivatives: For studying molecular dynamics and interactions using techniques like electron paramagnetic resonance (EPR) spectroscopy, spin labels can be introduced. A common strategy is to couple the amine with a stable nitroxide radical, such as 2,2,6,6-tetramethyl-1-oxyl-4-aminopiperidine (4-amino-TEMPO), using a suitable coupling agent. nih.gov The resulting spin-labeled this compound derivative would allow for the probing of its local environment and binding events.

The general synthetic approach for these derivatives is outlined below:

| Reactant | Reagent/Condition | Product | Application |

| This compound | Fluorescein isothiocyanate (FITC) | Fluorescently labeled derivative | Fluorescence microscopy, flow cytometry |

| This compound | 4-amino-TEMPO, Dicyclohexylcarbodiimide (DCC) | Spin-labeled derivative | Electron Paramagnetic Resonance (EPR) spectroscopy |

Creation of Affinity Ligands for Mechanistic Target Identification Studies

Identifying the biological targets of a molecule is a critical step in drug discovery and chemical biology. This compound can be chemically modified to create affinity ligands for use in techniques like affinity chromatography and chemical proteomics to isolate and identify its binding partners.

This process involves immobilizing the this compound scaffold onto a solid support, such as agarose (B213101) or magnetic beads. The linkage is typically achieved by first introducing a spacer arm to the 5-amino group to minimize steric hindrance and then coupling it to the activated solid support. The resulting affinity matrix can then be incubated with a cell lysate or protein mixture. Proteins that bind to the this compound moiety will be captured on the matrix, while non-binding proteins are washed away. The bound proteins can then be eluted and identified by mass spectrometry.

Role of this compound in Catalysis and Organocatalysis

The nitrogen atoms within the pyrimidine ring and the exocyclic amine group of this compound provide potential coordination sites for metal ions and can also participate in hydrogen bonding, making it an interesting candidate for applications in catalysis.

Ligand Design for Transition-Metal Catalyzed Reactions

The pyrimidine core of this compound can act as a ligand for various transition metals, such as palladium, copper, and rhodium, which are widely used in cross-coupling reactions and other catalytic transformations. The electronic properties of the pyrimidine ring, influenced by the electron-donating amine and cyclobutoxy groups, can modulate the reactivity and selectivity of the metal center.

For instance, palladium complexes of pyrimidine-based ligands have been explored in Suzuki and Buchwald-Hartwig cross-coupling reactions. nih.gov The this compound could be utilized to create novel ligands where the amine group can be further functionalized to introduce additional coordinating groups, leading to bidentate or pincer-type ligands. The steric bulk of the cyclobutoxy group could also play a role in influencing the regioselectivity and stereoselectivity of the catalyzed reactions.

Development of Organocatalysts Derived from Pyrimidine Amines

The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Aminopyrimidines can function as Brønsted or Lewis bases and can be involved in hydrogen bond-donating catalysis. The 5-amino group of this compound can be a key element in designing novel organocatalysts.

For example, the amine group could be modified to incorporate a chiral moiety, leading to a chiral organocatalyst for asymmetric synthesis. Furthermore, the pyrimidine nitrogen atoms can act as hydrogen bond acceptors, activating substrates in a catalytic cycle. The specific substitution pattern of this compound offers a unique electronic and steric profile that could lead to the development of organocatalysts with novel reactivity and selectivity. While the direct use of this compound as an organocatalyst is not yet widely reported, the principles of organocatalyst design suggest its potential in this area.

Emerging Research Directions and Future Perspectives for 2 Cyclobutoxypyrimidin 5 Amine

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms, which offer advantages in terms of reaction control, safety, and scalability. While specific studies on the continuous flow synthesis of 2-Cyclobutoxypyrimidin-5-amine (B6261009) are not yet prevalent in the literature, the general principles of flow chemistry are highly applicable to its production. The synthesis of substituted pyrimidines often involves multi-step sequences that can be translated into continuous flow processes. For instance, the condensation of a β-dicarbonyl compound with a guanidine (B92328) derivative, a common route to aminopyrimidines, can be efficiently performed in a flow reactor, allowing for precise control of temperature, pressure, and reaction time. This can lead to higher yields and purity compared to traditional batch methods.

Automated synthesis platforms, such as those that integrate robotic liquid handlers with reaction and analysis modules, present a powerful tool for the rapid optimization of reaction conditions for the synthesis of this compound and its derivatives. researchgate.netnih.gov These platforms can systematically screen a wide range of catalysts, solvents, and temperatures to identify the optimal conditions for key steps, such as the etherification of a 2-halopyrimidin-5-amine with cyclobutanol (B46151) or the introduction of the amino group. The high-throughput nature of these systems can significantly accelerate the discovery of novel synthetic routes and the generation of libraries of related compounds for structure-activity relationship (SAR) studies. researchgate.net

| Parameter | Batch Synthesis | Flow Chemistry | Automated Synthesis |

| Reaction Control | Moderate | High | High |

| Scalability | Challenging | Straightforward | High-throughput screening |

| Safety | Potential for thermal runaway | Enhanced | Operator dependent |

| Reproducibility | Variable | High | High |

| Throughput | Low | Moderate to High | High |

Exploration of Unconventional Reactivity Patterns and Chemical Transformations

The pyrimidine (B1678525) core of this compound offers a rich playground for exploring novel chemical transformations. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, influences its reactivity towards nucleophiles and electrophiles. youtube.com The amino group at the 5-position and the cyclobutoxy group at the 2-position further modulate this reactivity.

Electrophilic substitution reactions on the pyrimidine ring are generally less facile than on benzene (B151609) but can occur, typically at the C-5 position if it is unsubstituted. growingscience.com However, in this compound, the C-5 position is occupied by the amino group, which is an activating group. This could direct electrophilic attack to other positions or lead to reactions on the amino group itself. researchgate.net The interplay between the electronic effects of the amino and cyclobutoxy groups could lead to interesting and potentially unconventional regioselectivity in reactions such as halogenation, nitration, and acylation.

Furthermore, the pyrimidine ring can undergo nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or when a good leaving group is present. nih.gov While the cyclobutoxy group is not a typical leaving group, its presence could influence the reactivity of other positions on the ring towards nucleophiles. The exploration of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, on derivatives of this compound could open up avenues for the synthesis of a diverse range of functionalized molecules. mdpi.comorganic-chemistry.org

Unconventional reactivity could also be explored through photochemical reactions or by employing radical initiators, which have been shown to induce unique transformations in pyrimidine systems. youtube.com

Untapped Potential in Advanced Materials Science Applications

The unique electronic properties of the pyrimidine scaffold suggest that this compound and its derivatives could have significant potential in the field of advanced materials science. Pyrimidine-based compounds have been investigated for their photophysical properties, including fluorescence, and have been incorporated into organic light-emitting diodes (OLEDs) and other electronic devices. mdpi.comresearchgate.net The combination of the electron-rich amino group and the electron-deficient pyrimidine ring in this compound could give rise to interesting charge-transfer characteristics, making it a candidate for applications in organic electronics.

The ability to tune the electronic properties of the molecule through derivatization of the amino group or the pyrimidine ring offers a pathway to designing materials with specific optical and electronic properties. For example, the synthesis of conjugated polymers incorporating the this compound moiety could lead to new materials for organic solar cells or field-effect transistors. The cyclobutoxy group, while primarily influencing solubility and steric factors, could also play a role in the solid-state packing of these materials, which is a critical determinant of their performance.

| Potential Application | Relevant Property | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | Fluorescence, Charge-transfer | Pyrimidine core and amino group can create emissive states. |

| Organic Solar Cells (OSCs) | Electron acceptor/donor properties | Tunable electronic properties for efficient charge separation. |

| Organic Field-Effect Transistors (OFETs) | Charge mobility | Potential for ordered packing in the solid state. |

Challenges and Opportunities in Process Scale-Up and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production presents a unique set of challenges and opportunities for any new chemical entity, including this compound. Key considerations for industrial synthesis include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the environmental impact of the process.

A significant challenge in the industrial synthesis of aminopyrimidines can be the control of regioselectivity in substitution reactions and the management of byproducts. nih.gov For this compound, the synthesis would likely involve the reaction of a dihalopyrimidine with cyclobutanol and an amination step. Optimizing the conditions for these reactions to maximize yield and minimize waste is a critical step in developing a commercially viable process. The use of expensive or hazardous reagents should also be minimized. google.com

The opportunity in this area lies in the development of green and sustainable synthetic methods. This could involve the use of catalytic processes to replace stoichiometric reagents, the exploration of solvent-free reaction conditions, or the implementation of continuous manufacturing technologies. acs.org A successful industrial-scale synthesis of this compound would not only make the compound more accessible for research and development but also contribute to the advancement of more environmentally friendly chemical manufacturing practices. google.com

Unexplored Mechanistic Interactions with Biological Systems (purely in vitro and theoretical)

The aminopyrimidine scaffold is a well-established pharmacophore found in numerous clinically approved drugs, particularly kinase inhibitors. uniroma1.ituniroma1.itnih.gov This suggests that this compound has the potential to interact with a variety of biological targets. While specific in vitro studies on this compound are not widely reported, theoretical and computational methods can provide valuable insights into its potential biological activity.

Molecular docking studies can be employed to predict the binding affinity of this compound to the ATP-binding site of various kinases. researchgate.netnih.gov The pyrimidine ring can mimic the adenine (B156593) core of ATP, forming key hydrogen bond interactions with the hinge region of the kinase. The amino group at the C5 position and the cyclobutoxy group at the C2 position would occupy different regions of the binding pocket, and their specific interactions would determine the compound's potency and selectivity. acs.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, can be used to understand the electronic properties of this compound, including its molecular orbital energies (HOMO and LUMO) and electrostatic potential. This information is crucial for understanding its reactivity and its ability to participate in non-covalent interactions with biological macromolecules. cdnsciencepub.com The calculated properties can help in rationalizing potential structure-activity relationships and in designing new derivatives with improved biological profiles.

| Biological Target Class | Rationale for Interaction | Key Structural Features |

| Protein Kinases | ATP-competitive inhibition | Aminopyrimidine core for hinge binding |

| Dihydrofolate Reductase | Folic acid antagonism | Pyrimidine ring as a pteridine (B1203161) isostere |

| Other ATP-binding proteins | Mimicry of adenine | Aminopyrimidine scaffold |

The exploration of these emerging research directions holds the key to unlocking the full potential of this compound. A multidisciplinary approach that combines advanced synthetic chemistry, materials science, and computational modeling will be essential to fully elucidate the properties and applications of this promising molecule.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-Cyclobutoxypyrimidin-5-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where cyclobutanol reacts with a halogenated pyrimidine precursor (e.g., 5-amino-2-chloropyrimidine). Key variables include temperature (optimized at 80–100°C), solvent polarity (e.g., DMF or THF), and catalysts like K₂CO₃ or Cs₂CO₃. Purification via silica gel chromatography (ethyl acetate/hexane gradients) ensures >95% purity. Yields vary significantly with cyclobutyl group activation; pre-treatment of cyclobutanol with NaH improves nucleophilicity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies cyclobutyl protons (δ 1.5–2.5 ppm) and pyrimidine protons (δ 8.0–8.5 ppm). ¹³C NMR confirms the cyclobutoxy linkage (C-O signal at ~70 ppm).

- HRMS : Exact mass analysis (e.g., ESI-HRMS) validates molecular formula (C₈H₁₁N₃O).

- IR : Stretching frequencies for amine (3300–3500 cm⁻¹) and ether (1200 cm⁻¹) groups are diagnostic .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability tests under ambient light, humidity, and temperature (4°C vs. -20°C) show degradation <5% over 6 months when stored in amber vials under inert gas (argon). HPLC monitoring (C18 column, UV detection at 254 nm) quantifies degradation products like cyclobutanol or pyrimidine-5-amine .

Advanced Research Questions

Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., thiamine biosynthesis enzymes vs. kinases) may arise from assay conditions. Standardize protocols:

- Use uniform enzyme sources (recombinant vs. cell lysates).

- Control co-factors (Mg²⁺, ATP concentrations).

- Validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays). Computational docking (AutoDock Vina) can model steric effects of the cyclobutoxy group on active-site interactions .

Q. How can computational modeling optimize the compound’s selectivity for target proteins?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate binding stability in proteins with hydrophobic pockets (e.g., kinases) vs. polar sites (e.g., oxidoreductases).

- QSAR : Train models on pyrimidine derivatives with cyclobutoxy substituents to predict ADMET properties.

- Free Energy Perturbation (FEP) : Quantify energy differences when substituting cyclobutoxy with methoxy or tert-butoxy groups .

Q. What experimental designs mitigate batch-to-batch variability in biological activity studies?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test synthesis parameters (e.g., solvent purity, reaction time).

- Bioactivity Normalization : Include internal controls (e.g., reference inhibitors) in each assay plate.

- Metabolomic Profiling : LC-MS/MS screens for trace impurities (e.g., residual DMF) that may off-target pathways .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.